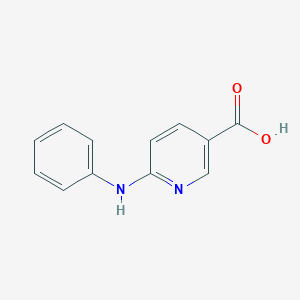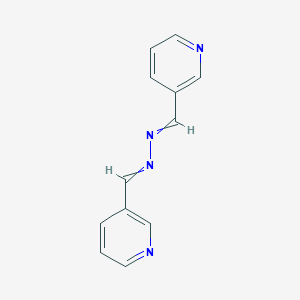
Trachelanthamine
Übersicht
Beschreibung
Trachelanthamine is a pyrrolizidine alkaloid isolated from the plant . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .
Synthesis Analysis
While there is limited knowledge about their biosynthesis, it is known that the intermediates were well defined by feeding experiments . Only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .Molecular Structure Analysis
The molecular formula of Trachelanthamine is C15H27NO4 . It has an average mass of 285.379 Da and a monoisotopic mass of 285.194000 Da .Physical And Chemical Properties Analysis
Trachelanthamine has a molecular weight of 285.38 . More detailed physical and chemical properties are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
Trachelanthamine, a pyrrolizidine alkaloid, has been studied for its potential medicinal properties. Its structural diversity and presence in various plant species make it a candidate for drug discovery and development.
Methods of Application
Research in medicinal chemistry involves the synthesis and characterization of Trachelanthamine, followed by in vitro and in vivo biological activity assays. Techniques like LC-MS/MS are used for structural analysis .
Results and Outcomes
Studies have shown that Trachelanthamine exhibits hepatotoxic and cytotoxic activities, which could be leveraged to develop targeted therapies for certain diseases. However, its genotoxicity and neurotoxicity raise concerns about its safety profile .
Environmental Science
Application Summary
In environmental science, Trachelanthamine’s impact on ecosystems is evaluated due to its presence in plants that can contaminate food sources.
Methods of Application
Environmental monitoring of Trachelanthamine involves sampling from various sources, followed by chemical analysis using techniques like gas chromatography-mass spectrometry (GC-MS).
Results and Outcomes
The presence of Trachelanthamine in the environment has been linked to potential health threats to humans and animals, necessitating the development of mitigation strategies to prevent contamination .
Agriculture
Application Summary
Trachelanthamine is investigated for its role in plant defense mechanisms, which could have implications for agricultural practices and crop protection.
Methods of Application
Agricultural research involves the extraction and quantification of Trachelanthamine from plants, studying its effects on pests, and evaluating its potential as a natural pesticide.
Results and Outcomes
Research indicates that Trachelanthamine deters herbivores, suggesting its utility in developing natural pest control methods. However, its toxicity must be carefully managed .
Industrial Chemistry
Application Summary
Trachelanthamine’s chemical properties are explored for various industrial applications, including biocatalysis and synthesis of complex molecules.
Methods of Application
Industrial application involves enzymatic reactions where Trachelanthamine may act as a substrate or product. Process optimization and scale-up studies are conducted to assess feasibility.
Results and Outcomes
While there is potential for Trachelanthamine in industrial processes, challenges remain in terms of yield, purity, and cost-effectiveness of production .
Biotechnology
Application Summary
Trachelanthamine’s biological activities are of interest in biotechnological applications, particularly in the development of bioactive compounds and biomaterials.
Methods of Application
Biotechnological approaches include genetic engineering to produce Trachelanthamine in microbial hosts, and its incorporation into biomaterials for medical applications.
Results and Outcomes
Advancements in biotechnology have enabled the production and application of Trachelanthamine in various fields, including pharmaceuticals and regenerative medicine .
Chemistry Research
Application Summary
Chemistry research delves into the fundamental understanding of Trachelanthamine’s reactivity and interactions with other chemical entities.
Methods of Application
Research involves computational modeling, synthesis, and reaction studies to elucidate Trachelanthamine’s chemical behavior and potential as a building block in synthetic chemistry.
Results and Outcomes
Studies contribute to a deeper understanding of Trachelanthamine’s properties, paving the way for its application in novel chemical syntheses .
This analysis provides a detailed overview of Trachelanthamine’s applications across various scientific fields, highlighting its potential and the challenges associated with its use. The outcomes of these studies are crucial for advancing knowledge and developing practical applications of this compound.
Pharmacology
Application Summary
Trachelanthamine is studied for its pharmacological effects, particularly its hepatotoxic and cytotoxic properties, which could be harnessed for therapeutic purposes.
Methods of Application
Pharmacological studies involve administering Trachelanthamine to model organisms and monitoring physiological responses. Dosage and administration routes are carefully controlled.
Results and Outcomes
Research has indicated that Trachelanthamine can induce specific responses in liver cells, which may be useful in studying liver diseases and developing treatments .
Toxicology
Application Summary
The toxicological profile of Trachelanthamine is crucial for understanding its safety and risks associated with exposure.
Methods of Application
Toxicological assessments include both acute and chronic toxicity studies, employing assays like Ames test for genotoxicity and LD50 measurements for lethality.
Results and Outcomes
Trachelanthamine has been found to exhibit significant toxicity, necessitating strict regulation and control when considering its use in any applications .
Food Safety
Application Summary
Trachelanthamine’s occurrence in food crops makes it a subject of interest in food safety research, aiming to prevent contamination and ensure consumer health.
Methods of Application
Food safety studies involve detecting and quantifying Trachelanthamine in food products using analytical methods such as LC–ESI–MS/MS coupled with solid-phase extraction .
Results and Outcomes
The presence of Trachelanthamine in food has been associated with health risks, leading to the development of guidelines and limits for its acceptable levels in foodstuffs .
Plant Biology
Application Summary
In plant biology, Trachelanthamine is examined for its role in plant defense and its biosynthetic pathways within plants.
Methods of Application
Studies include genetic analysis to identify genes involved in Trachelanthamine biosynthesis and experiments to understand its ecological functions.
Results and Outcomes
Findings suggest that Trachelanthamine serves as a defense compound in plants, and insights into its biosynthesis could lead to biotechnological advances .
Analytical Chemistry
Application Summary
Analytical chemistry explores methods for the precise detection and quantification of Trachelanthamine in various matrices.
Methods of Application
Techniques such as chromatography and mass spectrometry are refined to improve the sensitivity and specificity of Trachelanthamine detection.
Results and Outcomes
Advancements in analytical methods have enhanced the ability to monitor Trachelanthamine levels in environmental and biological samples .
Environmental Remediation
Application Summary
Trachelanthamine’s potential for environmental remediation is investigated, particularly in the context of biochar application for heavy metal adsorption.
Methods of Application
Research involves studying the interaction between Trachelanthamine and biochar, and assessing the efficacy of this combination in adsorbing and immobilizing heavy metals.
Results and Outcomes
Preliminary results show promise for using Trachelanthamine-modified biochar in remediating contaminated sites, though further research is needed to optimize this application .
These additional applications highlight the diverse research areas where Trachelanthamine is being studied, each with its unique methods and outcomes. The compound’s multifaceted nature presents both opportunities and challenges for scientific advancement.
Nanotechnology
Application Summary
The integration of Trachelanthamine into nanotechnology has been explored for its potential to enhance drug delivery systems, particularly targeting liver diseases due to its hepatotoxic properties.
Methods of Application
Nanoparticles encapsulating Trachelanthamine are engineered to improve bioavailability and targeted delivery. Techniques like nanoprecipitation and high-pressure homogenization are used in their formulation .
Results and Outcomes
Studies have shown that Trachelanthamine-loaded nanoparticles can selectively accumulate in liver tissue, offering a promising approach for the treatment of hepatic disorders .
Food Contaminant Analysis
Application Summary
Trachelanthamine is a concern as a food contaminant, and its detection in foodstuffs is crucial for food safety and regulatory compliance.
Methods of Application
Advanced chromatographic techniques, such as LC-MS/MS, are employed to detect and quantify Trachelanthamine in food products, ensuring sensitivity and accuracy .
Results and Outcomes
The development of these analytical methods has led to more rigorous food safety standards and the ability to trace and control Trachelanthamine contamination in the food supply chain .
Synthetic Biology
Application Summary
Synthetic biology approaches are utilized to understand and manipulate the biosynthetic pathways of Trachelanthamine for various applications, including the production of novel compounds.
Methods of Application
Genetic engineering techniques are applied to microorganisms to produce Trachelanthamine and its derivatives. This involves cloning and expressing the relevant biosynthetic genes .
Results and Outcomes
This research has enabled the production of Trachelanthamine in a controlled environment, leading to potential applications in pharmaceuticals and bioengineering .
Eigenschaften
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trachelanthamine | |
CAS RN |
14140-18-2 | |
| Record name | Trachelanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





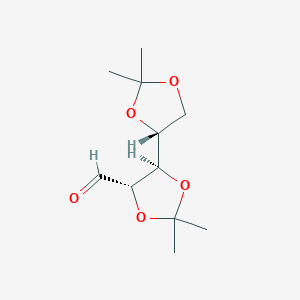
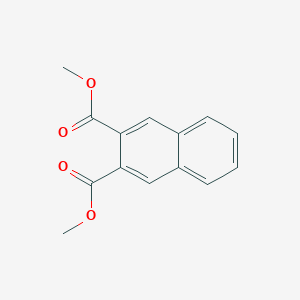
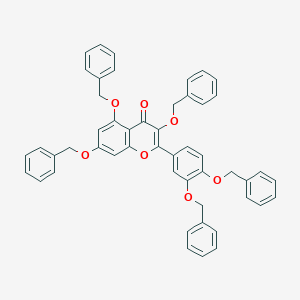


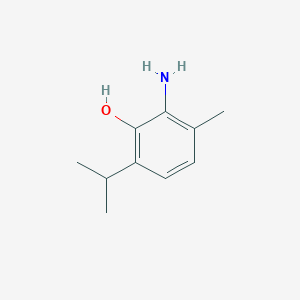
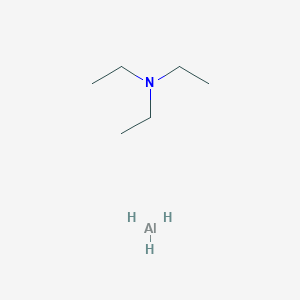
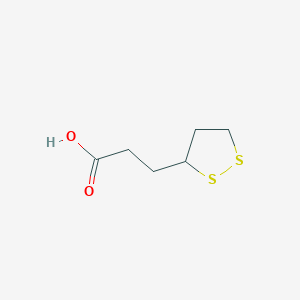
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
